BVT-14225

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

BVT-14225 has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of metabolic diseases such as type 2 diabetes, obesity, and metabolic syndrome. The compound’s ability to selectively inhibit 11β-HSD1 makes it a valuable tool in research focused on glucocorticoid metabolism and its role in metabolic disorders .

Wirkmechanismus

Target of Action

The primary target of BVT-14225 is 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .

Mode of Action

This compound acts as a selective inhibitor of 11β-HSD1 . It binds to the enzyme and inhibits its activity, thereby reducing the conversion of cortisone to cortisol . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 52 nM .

Biochemical Pathways

By inhibiting 11β-HSD1, this compound affects the glucocorticoid pathway . This results in decreased levels of cortisol, which can have various downstream effects, including reduced glucose levels in hyperglycemic mice . Therefore, selective inhibitors of 11β-HSD1 like this compound have potential as treatments for diseases such as type 2 diabetes, obesity, and metabolic syndrome .

Pharmacokinetics

The compound’s solubility in dmso suggests it may have good bioavailability .

Result of Action

The inhibition of 11β-HSD1 by this compound leads to a decrease in cortisol levels, which can result in lower blood glucose concentrations in hyperglycemic mice . This suggests that this compound could have potential therapeutic effects in conditions characterized by elevated blood glucose levels, such as diabetes .

Biochemische Analyse

Biochemical Properties

BVT-14225 interacts primarily with the enzyme 11β-HSD1 . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound can decrease blood glucose concentrations in hyperglycaemic mice .

Cellular Effects

This compound influences cell function by modulating the levels of cortisol, a hormone that plays a key role in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to 11β-HSD1, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of cortisone to cortisol, leading to decreased levels of active cortisol .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound remain consistent due to its high stability. It continues to inhibit 11β-HSD1 effectively, leading to sustained reductions in cortisol levels .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Higher doses lead to greater reductions in cortisol levels, thereby more effectively decreasing blood glucose concentrations .

Metabolic Pathways

This compound is involved in the metabolic pathway of cortisol synthesis. It interacts with the enzyme 11β-HSD1, which is a key player in this pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BVT-14225 involves the reaction of 3-chloro-2-methylbenzenesulfonamide with N,N-diethyl-4-thiazoleacetamide under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

BVT-14225 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and thiazole moieties .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include DMSO, various sulfonyl chlorides, and thiazole derivatives. Reaction conditions often involve heating and the use of catalysts to facilitate the reactions .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, with potential by-products including unreacted starting materials and side products from incomplete reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

BVT-2733: Another selective inhibitor of 11β-HSD1 with similar therapeutic potential.

PF-915275: A potent and selective inhibitor of 11β-HSD1, studied for its effects on metabolic diseases.

Uniqueness

BVT-14225 stands out due to its high selectivity for 11β-HSD1 over 11β-HSD2, making it a more targeted and potentially safer option for therapeutic use. Its efficacy in reducing blood glucose levels in animal models further highlights its potential as a treatment for metabolic diseases .

Eigenschaften

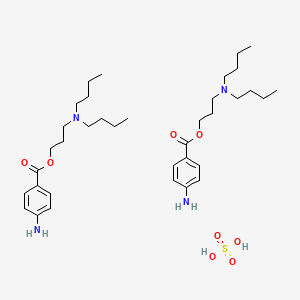

IUPAC Name |

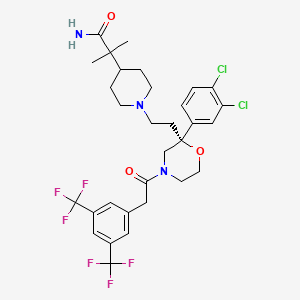

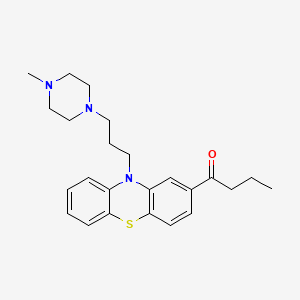

2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O3S2/c1-4-20(5-2)15(21)9-12-10-24-16(18-12)19-25(22,23)14-8-6-7-13(17)11(14)3/h6-8,10H,4-5,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFMZAHWOASGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)